

P 276-00 (Riviciclib) Technical Support Center: Troubleshooting Aqueous Solubility Issues

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Compound of Interest

Compound Name: **P 276-00**

Cat. No.: **B045974**

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Welcome to the technical support resource for **P 276-00** (Riviciclib), a novel flavone-derived, small-molecule inhibitor of cyclin-dependent kinases (CDKs).^{[1][2]} **P 276-00** is a potent inhibitor of CDK1, CDK4, and CDK9, and has demonstrated significant anti-proliferative and apoptotic activity in a range of cancer models, leading to its evaluation in clinical trials.^{[1][3][4][5][6]}

A common hurdle encountered by researchers during preclinical development is the compound's limited solubility in aqueous media. This is a frequent characteristic of potent, complex heterocyclic molecules developed for oncology.^{[7][8]} This guide provides an in-depth, experience-driven framework for understanding and systematically overcoming the solubility challenges associated with **P 276-00**, ensuring reliable and reproducible experimental outcomes.

Section 1: Understanding the Molecule - The Root of the Solubility Challenge

A fundamental understanding of the physicochemical properties of **P 276-00** is the first step in designing an effective solubilization strategy.

FAQ 1.1: What are the key chemical properties of **P 276-00** that affect its solubility?

P 276-00's solubility is dictated by a balance between its large, hydrophobic core and a single ionizable functional group.

- **Hydrophobic Scaffold:** The core structure is a flavone, a large, rigid, and predominantly non-polar ring system. This hydrophobic character is the primary reason for its low intrinsic water solubility.[9][10]
- **Basic Ionizable Center:** The molecule contains a substituted pyrrolidine ring, which includes a tertiary amine.[2][11] Amines are basic and can be protonated to form a positively charged ammonium salt.[12][13] This charged species is significantly more water-soluble than the neutral form.[14][15]

The interplay between these two features is critical. In neutral aqueous solutions (pH ~7), the amine is largely in its uncharged, less soluble form, leading to poor solubility.

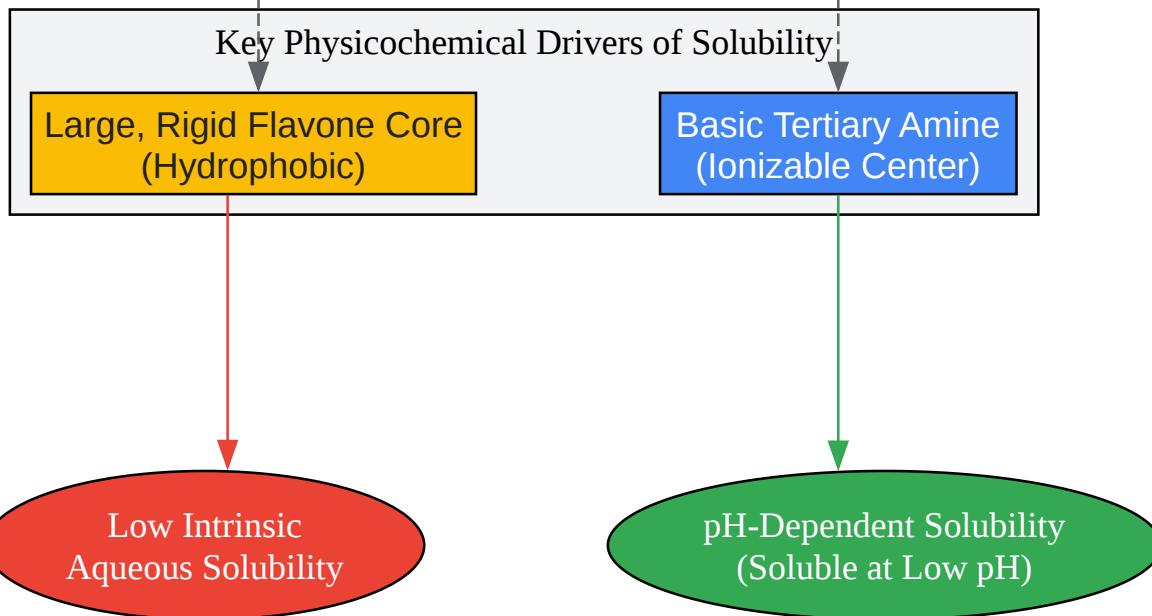
Table 1: Physicochemical Properties of **P 276-00** (Riviciclib)

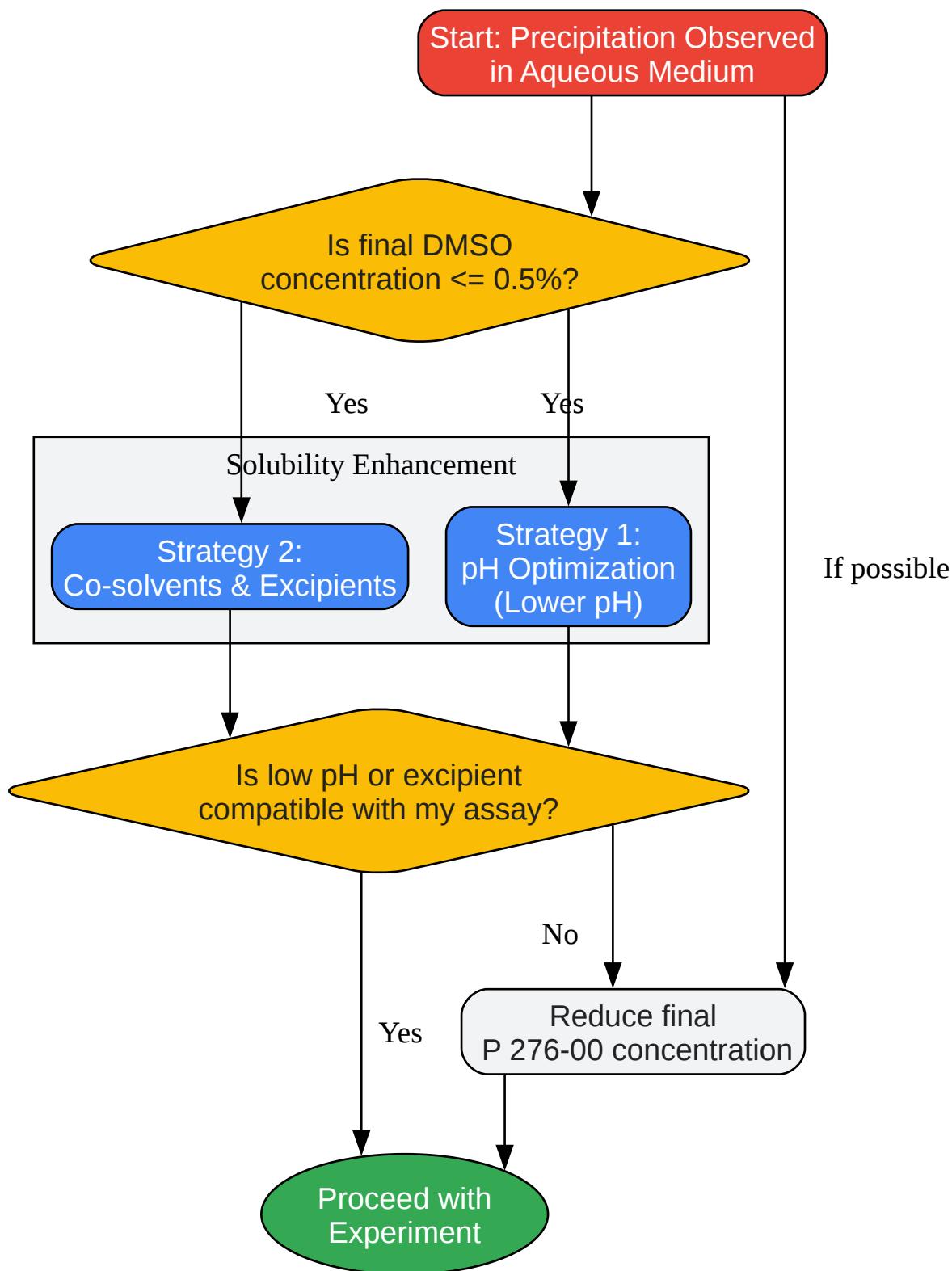
Property	Value	Implication for Solubility	Source
Molecular Formula	C₂₁H₂₀ClNO₅	-	[16]
Molecular Weight	401.8 g/mol	Larger molecules often have lower solubility.	[16]
XLogP3-AA	3.3	A positive value indicates a preference for a lipidic (non-polar) environment over an aqueous one.	[16]
Hydrogen Bond Donors	3	Can participate in some hydrogen bonding with water.	[16]
Hydrogen Bond Acceptors	6	Can participate in some hydrogen bonding with water.	[16]

| Topological Polar Surface Area | 90.2 Å² | A moderate value; higher values generally correlate with better solubility. | [16] |

P 276-00 (Riviciclib) Structure

General Structure: 2-(2-chlorophenyl)-5,7-dihydroxy-8-...-chromen-4-one



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Caption: A logical workflow for troubleshooting **P 276-00** solubility issues.

Strategy 1: pH Optimization

Leveraging the basic amine in **P 276-00**'s structure is the most direct way to enhance its aqueous solubility.

The solubility of basic compounds like **P 276-00** is highly pH-dependent. [17] As the pH of the aqueous solution decreases, the concentration of protons (H^+) increases. These protons are available to protonate the nitrogen atom on the pyrrolidine ring, converting the molecule into its cationic (charged) form. This charged form is significantly more soluble in polar solvents like water. Therefore, the solubility of **P 276-00** will dramatically increase in acidic conditions ($pH < 6$) compared to neutral or basic conditions. [12][18]

This protocol is suitable for cell-free assays (e.g., kinase assays) where the buffer composition can be controlled.

- Select a Buffer: Choose a buffer system appropriate for your desired pH range (e.g., Sodium Acetate for pH 4-5.5, MES for pH 5.5-6.5).
- Prepare Buffer: Prepare a 50-100 mM stock of the chosen buffer.
- Adjust pH: Carefully adjust the pH to the desired value (e.g., pH 5.0) using HCl or NaOH.
- Test Solubility: Perform a trial dilution of your **P 276-00** DMSO stock into the acidic buffer. Visually inspect for clarity.
- Assay Compatibility Warning: Crucially, you must validate that this acidic pH does not interfere with your experimental endpoint. Enzyme activity, protein stability, and other biological processes are often highly sensitive to pH. Always run a vehicle control with the acidic buffer alone.

Strategy 2: Co-solvents & Excipients

For more complex systems like cell culture or in vivo studies, where altering pH is not feasible, formulation vehicles containing co-solvents and other excipients are required. [8][19]

Yes. Co-solvents are water-miscible organic solvents that reduce the overall polarity of the aqueous vehicle, making it more hospitable to hydrophobic molecules. For in vivo studies, biocompatible co-solvents and surfactants are essential.

Table 2: Common Excipients for Preclinical Formulations of Poorly Soluble Compounds

Excipient Class	Examples	Mechanism of Action	Common Use
Co-solvents	PEG 300/400, Propylene Glycol (PG), Ethanol	Reduces solvent polarity.	Parenteral, Oral [5]
Surfactants	Tween® 80, Solutol® HS-15, Cremophor® EL	Form micelles that encapsulate the drug. [20]	Parenteral, Oral [21]

| Complexing Agents | Hydroxypropyl- β -cyclodextrin (HP- β -CD), Sulfobutylether- β -cyclodextrin (SBE- β -CD) | Forms inclusion complexes, shielding the hydrophobic drug from water. [22][23]| Parenteral |

This protocol describes a common starting point for developing a parenteral formulation.

- Prepare Components:
 - **P 276-00** (solid)
 - Solubilizer: Propylene glycol or a 50:50 mix of PEG 400 and water.
 - Surfactant: Tween 80
 - Final Diluent: Saline or 5% Dextrose in Water (D5W)
- Initial Solubilization: Dissolve the required amount of **P 276-00** in a small volume of the solubilizer (e.g., 30% of the final volume). Gentle heating or sonication may be required.
- Add Surfactant: Add the surfactant (e.g., 5-10% of the final volume) and mix until a clear solution is formed.
- Final Dilution: Slowly add the final diluent (e.g., 60-65% of the final volume) to the mixture while vortexing continuously.

- Observe: The final formulation should be a clear, particle-free solution. A validated formulation for Riviciclib hydrochloride injection involves 30% propylene glycol, 5% Tween 80, and 65% D5W. [5]

Section 4: Quantitative Solubility Assessment

Visual inspection is useful but subjective. For rigorous drug development, quantitative measurement of solubility in your final experimental medium is recommended.

FAQ 4.1: How can I accurately measure the solubility of P 276-00 in my specific buffer?

The "gold standard" for determining the true equilibrium solubility of a compound is the shake-flask method. [24] This method measures the saturation concentration of a drug in a solution that is in equilibrium with its solid phase.

- Add Excess Compound: Add an excess amount of solid **P 276-00** powder to a vial containing your specific aqueous medium (e.g., PBS pH 7.4, cell culture media). The amount should be enough that undissolved solid remains visible.
- Equilibrate: Tightly cap the vial and place it on a shaker or rotator at a constant, controlled temperature (e.g., 25°C or 37°C) for 24-48 hours. This duration is to ensure equilibrium is reached. [25]
- Separate Phases: After equilibration, separate the saturated solution (supernatant) from the undissolved solid. This is typically done by centrifugation at high speed (e.g., 14,000 rpm for 15 min) or by filtration through a 0.22 µm syringe filter (ensure the filter material does not bind the compound).
- Quantify: Accurately dilute a sample of the clear supernatant and determine the concentration of **P 276-00** using a validated analytical method, such as:
 - High-Performance Liquid Chromatography (HPLC): The most common and accurate method. Requires a standard curve of known **P 276-00** concentrations.
 - UV-Vis Spectroscopy: A simpler method, but less specific. Requires a standard curve and is only suitable if no other components in the medium absorb at the same wavelength. [17]
- Result: The measured concentration is the thermodynamic equilibrium solubility of **P 276-00** in that specific medium and at that temperature.

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